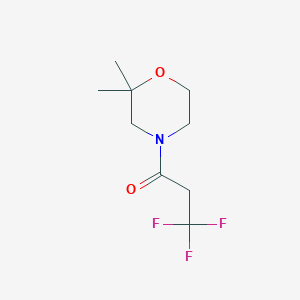

1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one” is an organic molecule that contains a morpholine ring and a trifluoropropanone group. Morpholine is a common motif in many pharmaceuticals and the trifluoropropanone group could potentially impart interesting chemical properties due to the presence of the highly electronegative fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely show the morpholine ring and the trifluoropropanone group attached at the 1-position . The presence of fluorine atoms could potentially influence the overall polarity and shape of the molecule.Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The electron-withdrawing nature of the trifluoropropanone group could make the carbonyl carbon more susceptible to nucleophilic attack. Additionally, the morpholine ring could potentially participate in a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and could also influence its boiling and melting points .Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonism

Research has identified derivatives of the compound as potent, orally active neurokinin-1 (NK1) receptor antagonists. These compounds have shown efficacy in preclinical tests relevant to clinical efficacy in treating emesis and depression, highlighting their therapeutic potential in neuropsychiatric disorder management T. Harrison et al., 2001.

Near-Infrared Luminescence

Ytterbium(III) complexes with β-diketonate ligands have been synthesized and characterized, demonstrating the impact of chain length and fluorination on near-infrared (NIR) luminescence. These findings are crucial for developing materials for optical amplifiers and other photonic applications P. Martín‐Ramos et al., 2013.

Molecular Structure Analysis

A detailed investigation on the molecular structure, vibrational analysis, and thermodynamic properties of a related compound has been conducted. This study utilized various computational methods to predict and analyze the compound's structure, offering insights into its potential applications in material science and molecular engineering H. Medetalibeyoğlu et al., 2019.

Supramolecular Chemistry

New derivatives of triflamide have been synthesized, exploring the dynamic rivalry between different types of chain and cyclic associates across various phase states. This research contributes to the understanding of supramolecular structures and the design of novel molecular assemblies N. Chipanina et al., 2020.

Organic Light-Emitting Diodes (OLEDs)

Facial homoleptic cyclometalated iridium(III) complexes have been studied for their phosphorescence properties, with applications in the development of OLED devices. This research demonstrates the potential of such complexes in improving the efficiency and color purity of OLEDs, contributing to advances in display and lighting technologies A. Tsuboyama et al., 2003.

Mecanismo De Acción

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,2-dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c1-8(2)6-13(3-4-15-8)7(14)5-9(10,11)12/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFLQRCUHZIDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)CC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)

![4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate](/img/structure/B2766784.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766786.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)